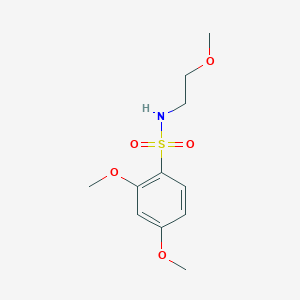
2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide, also known as DMEBS, is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of novel drugs.
作用机制
The mechanism of action of 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide involves the inhibition of various enzymes and signaling pathways. In cancer research, 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide has been found to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of inflammatory cytokines. Moreover, 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide has been found to inhibit the activity of β-glucuronidase, an enzyme that is involved in the metabolism of drugs and xenobiotics.
Biochemical and Physiological Effects
2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide has been found to exhibit a range of biochemical and physiological effects. In cancer research, 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide has been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide has been found to reduce the expression of various oncogenes and increase the expression of tumor suppressor genes. Moreover, 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide has been found to reduce the migration and invasion of cancer cells.
实验室实验的优点和局限性
2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide has been extensively studied, and its mechanism of action is well understood. However, 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide also has some limitations. It exhibits low solubility in water, which can make it difficult to administer in vivo. Additionally, 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide has not been extensively studied in animal models, which limits its potential for clinical translation.
未来方向
There are several future directions for the research on 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide. One potential direction is the development of novel drug formulations that increase its solubility and bioavailability. Additionally, further studies are needed to investigate the efficacy of 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide in animal models and its potential for clinical translation. Moreover, the mechanism of action of 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide needs to be further elucidated to identify potential targets for drug development. Finally, the anti-microbial properties of 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide need to be further investigated to identify potential applications in the field of antibiotic development.
Conclusion
In conclusion, 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits anti-cancer, anti-inflammatory, and anti-microbial properties and has been extensively studied for its mechanism of action and biochemical and physiological effects. 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide, including the development of novel drug formulations, further studies in animal models, and the identification of potential targets for drug development.
合成方法
The synthesis of 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide involves the reaction between 2,4-dimethoxybenzenesulfonyl chloride and 2-methoxyethylamine in the presence of a base. This reaction results in the formation of 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide as a white solid with a melting point of 102-104°C. The purity of the compound can be confirmed through various techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
科学研究应用
2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. In cancer research, 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. Additionally, 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide has been found to reduce the expression of inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Moreover, 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide has been found to exhibit antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of novel antibiotics.
属性
产品名称 |
2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide |
|---|---|
分子式 |
C11H17NO5S |
分子量 |
275.32 g/mol |
IUPAC 名称 |
2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C11H17NO5S/c1-15-7-6-12-18(13,14)11-5-4-9(16-2)8-10(11)17-3/h4-5,8,12H,6-7H2,1-3H3 |
InChI 键 |
HDXTWULYYJLGQJ-UHFFFAOYSA-N |
SMILES |
COCCNS(=O)(=O)C1=C(C=C(C=C1)OC)OC |
规范 SMILES |
COCCNS(=O)(=O)C1=C(C=C(C=C1)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethyl 1-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B224821.png)
![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole](/img/structure/B224833.png)

![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B224854.png)




![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B224865.png)
![N-[2-(1-adamantyloxy)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide](/img/structure/B224867.png)
![N-[2-(1-Adamantyloxy)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B224873.png)
![N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methoxybenzenesulfonamide](/img/structure/B224876.png)